Superior D1/D5 Selectivity Versus D2, D4, 5-HT, and α2a Receptors Compared to Non-Selective Dopamine Antagonists
Ecopipam demonstrates high selectivity for D1/D5 receptors over D2, D4, 5-HT, and α2a receptors, with Ki values of 1.2 nM (D1) and 2.0 nM (D5), compared to 0.98 μM (D2), 5.52 μM (D4), 0.08 μM (5-HT), and 0.73 μM (α2a). This represents a >40-fold selectivity margin . In contrast, typical D2 antagonists like haloperidol lack this D1/D5 selectivity and exhibit high D2 affinity, leading to D2-mediated side effects [1].
| Evidence Dimension | Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | D1: 1.2 nM; D5: 2.0 nM; D2: 0.98 μM; D4: 5.52 μM; 5-HT: 0.08 μM; α2a: 0.73 μM |
| Comparator Or Baseline | Haloperidol: D2 Ki ~1-4 nM (typical range); lacks D1 selectivity |
| Quantified Difference | >40-fold selectivity for D1/D5 over D2, D4, 5-HT, α2a |
| Conditions | Radioligand binding assays using human recombinant receptors |
Why This Matters
This high selectivity profile minimizes D2-mediated adverse effects (EPS, weight gain) and off-target serotonergic activity, making Ecopipam a preferred tool for selective D1/D5 pathway investigation.
- [1] Patsnap Synapse. How does Ecopipam compare with other treatments for Schizophrenia? March 7, 2025. Available from: https://synapse.patsnap.com/article/how-does-ecopipamcompare-with-other-treatments-for-schizophrenia View Source
